Intrinsic Potency Advantage of Haloxyfop Over Fluazifop at the ACCase Target Site (GR50 Comparison)
In a standardized whole-plant dose-response assay using a susceptible ACCase genotype (CC2088-STD1), haloxyfop exhibited a GR50 of 3.92 g ai ha⁻¹ (95% CI: 3.50–4.40), while fluazifop required a GR50 of 27.14 g ai ha⁻¹ (95% CI: 25.05–29.41) [1]. This represents an approximately 6.9-fold greater intrinsic potency for haloxyfop at the enzyme target level.
| Evidence Dimension | GR50 (dose required for 50% growth reduction) in susceptible ACCase genotype |
|---|---|
| Target Compound Data | 3.92 g ai ha⁻¹ (95% CI: 3.50–4.40) |
| Comparator Or Baseline | Fluazifop: 27.14 g ai ha⁻¹ (95% CI: 25.05–29.41) |
| Quantified Difference | 6.9-fold lower GR50 for haloxyfop (i.e., ~6.9× more potent on a per-gram basis) |
| Conditions | Whole-plant dose-response assay; CC2088-STD1 (susceptible ACCase genotype); greenhouse conditions |
Why This Matters
For procurement, this means that haloxyfop-methyl can achieve equivalent weed control at substantially lower active-ingredient application rates than fluazifop, reducing both chemical input costs and environmental load per hectare.
- [1] Gherekhloo, J.; et al. Estimated GR50 values for 10 ACCase inhibiting herbicides and different ACCase genotypes. PLoS ONE 2012, 7, e39759. View Source
